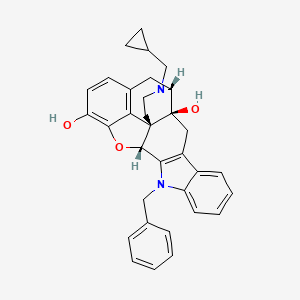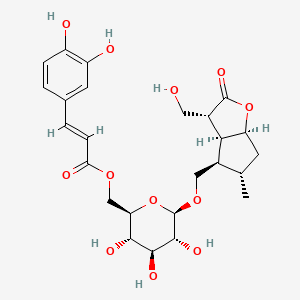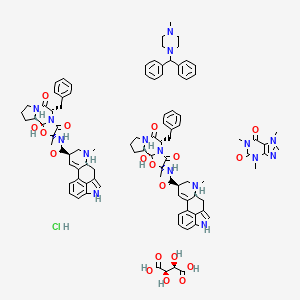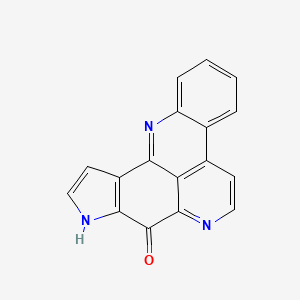![molecular formula C21H26O5 B1251598 (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsurenin C is a neolignan with formula C21H26O5, originally isolated from Piper kadsura. It has a role as a plant metabolite and a platelet-activating factor receptor antagonist. It is an enone, a cyclic ketone, a bridged compound, a dimethoxybenzene, a carbobicyclic compound, a secondary alcohol and a neolignan.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Asymmetric reactions involving similar bicyclic structures have been explored for enantioselective syntheses. For instance, Engler et al. (1999) demonstrated the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, leading to the enantioselective synthesis of compounds including 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-en-2,8-diones (Engler et al., 1999).
Synthesis of Bicyclo[3.2.1]oct-3-En-2-Ones
- The synthesis of 1-hydroxybicyclo[3.2.1]oct-3-en-2-ones from different precursors, including methoxy and tert-butyldimethylsilyloxy variants, has been achieved through a combination of demethylation or desilylation and acyloin rearrangement. This process, as discussed by Katayama et al. (1997), showcases the chemical flexibility and synthesis potential of such compounds (Katayama et al., 1997).
Application in Sesquiterpene Synthesis
- The compound's structural resemblance to other bicyclic skeletons has implications in the synthesis of sesquiterpenes. Uyehara et al. (1998) illustrated the total synthesis of triquinane sesquiterpenes using a precursor closely related to (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one (Uyehara et al., 1998).
Reactions with Quinones
- Engler et al. (1999) also explored the reactions of similar compounds with quinones, highlighting the potential utility of such bicyclic compounds in diverse chemical syntheses (Engler et al., 1999).
Neolignan Synthesis
- The structure of (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one is akin to bicyclo[3,2,1]octanoid neolignans found in certain plants, as indicated by Alvarenga et al. (1977). This implies potential applications in natural product synthesis and understanding plant secondary metabolites (Alvarenga et al., 1977).
Asymmetric Synthesis and Template Reactions
- The compound's framework is useful in asymmetric synthesis and template reactions, as demonstrated in the stereoselective synthesis of complex molecules and the construction of carbon-rich frameworks (Gerber & Vogel, 2001).
Eigenschaften
Produktname |
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one |
|---|---|
Molekularformel |
C21H26O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(1S,5R,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-14-11-21(26-5)12(2)17(18(19(14)22)20(21)23)13-8-9-15(24-3)16(10-13)25-4/h6,8-12,17-18,20,23H,1,7H2,2-5H3/t12-,17+,18-,20-,21+/m1/s1 |
InChI-Schlüssel |
YYEUHNBQISBESB-OFUJBLJQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



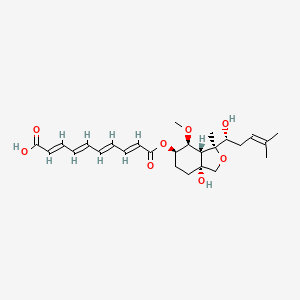
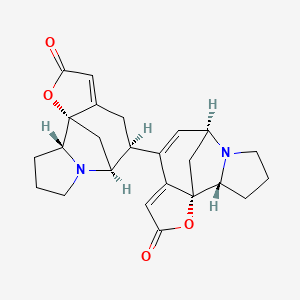

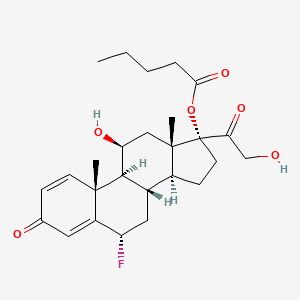
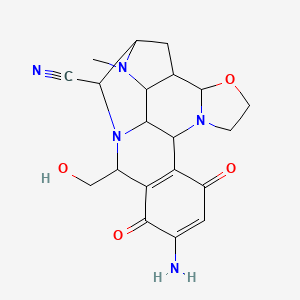
![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)
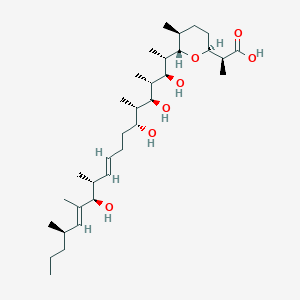
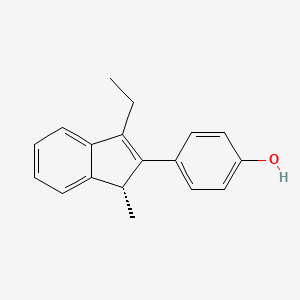
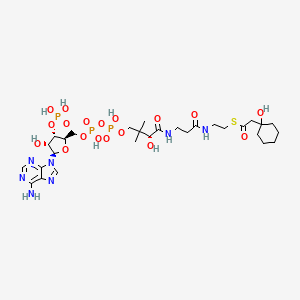
![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)
